molecular formula C22H18Cl2N4O4 B2610532 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223813-09-9

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2610532
CAS RN: 1223813-09-9
M. Wt: 473.31
InChI Key: UTUMXJIXVXGYBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and triazole rings would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole and triazole rings, as well as the various substituents. The chlorophenyl and methoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .

Scientific Research Applications

Tetrel Bonding Interactions

Researchers have synthesized triazole derivatives incorporating α-ketoester functionalities and phenyl substituents, analyzing their O⋯π-hole tetrel bonding interactions through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. This study highlights the significance of substituent effects on nucleophilic/electrophilic interactions, contributing to our understanding of molecular interactions in similar compounds (Ahmed et al., 2020).

Antimicrobial Activities

A study on the synthesis of new 1,2,4-triazole derivatives, starting from specific triazolone compounds, demonstrated antimicrobial properties against various microorganisms. The research provides insights into the structure-activity relationship of triazole derivatives, suggesting potential applications in developing antimicrobial agents (Bektaş et al., 2007).

Cytotoxic and Antibacterial Activities

New β-carboline derivatives with 1,2,3-triazole rings were synthesized and assessed for their cytotoxic and antibacterial activities. The presence of 1,2,3-triazole rings was found to enhance biological activities, providing a foundation for the development of novel therapeutic agents (Salehi et al., 2016).

Lipase and α-Glucosidase Inhibition

Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibitory activities. This research suggests the potential of these compounds in therapeutic applications related to metabolic disorders (Bekircan et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new applications in areas such as medicine or materials science .

Mechanism of Action

properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O4/c1-12-20(26-27-28(12)16-8-9-19(30-3)17(24)10-16)22(29)31-11-18-13(2)32-21(25-18)14-4-6-15(23)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMXJIXVXGYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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